molecular formula C22H20FN3O5 B11384181 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11384181
M. Wt: 425.4 g/mol
InChI Key: HMMGGAVJFCHYRG-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structural features, including a benzofuran core, an oxadiazole ring, and multiple functional groups that contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and carboxylic acid derivatives.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with nitriles under oxidative conditions to form the oxadiazole ring.

    Functional Group Modifications:

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has been investigated for various scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of parasites . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide stands out due to its combination of a benzofuran core, an oxadiazole ring, and multiple functional groups, which collectively contribute to its diverse range of applications and unique chemical properties.

Properties

Molecular Formula

C22H20FN3O5

Molecular Weight

425.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20FN3O5/c1-4-28-17-8-6-13(10-18(17)29-5-2)19-21(26-31-25-19)24-22(27)20-12(3)15-11-14(23)7-9-16(15)30-20/h6-11H,4-5H2,1-3H3,(H,24,26,27)

InChI Key

HMMGGAVJFCHYRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)OCC

Origin of Product

United States

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